N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
VCID: VC9626895
Molecular Formula: C16H14ClN5O
Molecular Weight: 327.77 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound belonging to the class of substituted benzamides. This compound features a tetrazole ring, a benzamide backbone, and functional groups such as benzyl and methyl substituents. These structural elements contribute to its chemical reactivity and potential biological activity. Molecular FormulaThe molecular formula of N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide is . SynthesisThe synthesis of tetrazole-containing benzamides typically involves multistep reactions that include:
Reaction SchemeA general synthetic route may involve:
Biological ActivityTetrazole-containing compounds are widely studied for their pharmacological properties due to their bioisosteric similarity to carboxylic acids. The inclusion of tetrazole rings often enhances bioavailability and receptor binding affinity. Potential Applications
Mechanism of ActionThe compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or ionic interactions facilitated by the tetrazole ring. Research FindingsWhile specific studies on N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide are unavailable in the provided results, similar compounds have been extensively researched:
|
---|---|
Product Name | N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide |
Molecular Formula | C16H14ClN5O |
Molecular Weight | 327.77 g/mol |
IUPAC Name | N-benzyl-4-chloro-N-methyl-2-(tetrazol-1-yl)benzamide |
Standard InChI | InChI=1S/C16H14ClN5O/c1-21(10-12-5-3-2-4-6-12)16(23)14-8-7-13(17)9-15(14)22-11-18-19-20-22/h2-9,11H,10H2,1H3 |
Standard InChIKey | FFRMCBLBFAVNFP-UHFFFAOYSA-N |
SMILES | CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
PubChem Compound | 42535972 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume